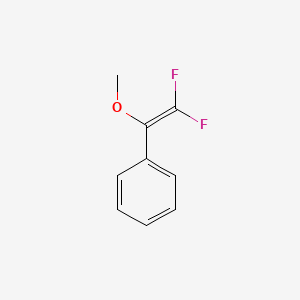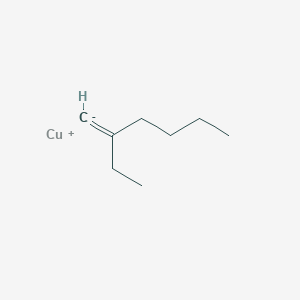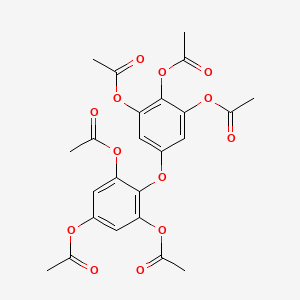
Bifuhalol hexaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bifuhalol hexaacetate is a polyphenolic compound derived from marine brown algae. It belongs to the class of phlorotannins, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bifuhalol hexaacetate can be synthesized through the acetylation of bifuhalol. The process involves the reaction of bifuhalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of bifuhalol from marine brown algae, followed by its acetylation. The extraction process includes the use of solvents like ethanol or methanol to isolate bifuhalol from the algal biomass. The acetylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Bifuhalol hexaacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, bifuhalol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bifuhalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products
Mécanisme D'action
The mechanism of action of bifuhalol hexaacetate involves its interaction with various molecular targets. In antiviral research, it has been shown to bind to key viral proteins, inhibiting their function and preventing viral replication. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Eckol hexaacetate
- Phlorofucofuroeckol
- Fucofuroeckol
- Dioxinodehydroeckol
Uniqueness
Bifuhalol hexaacetate stands out due to its unique structure and high binding affinity to viral proteins, making it a promising candidate for antiviral drug development. Its acetylated form enhances its stability and bioavailability compared to its parent compound, bifuhalol .
Propriétés
Numéro CAS |
56318-98-0 |
|---|---|
Formule moléculaire |
C24H22O13 |
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O13/c1-11(25)31-17-7-21(34-14(4)28)24(22(8-17)35-15(5)29)37-18-9-19(32-12(2)26)23(36-16(6)30)20(10-18)33-13(3)27/h7-10H,1-6H3 |
Clé InChI |
QUJHNDWFXKUMFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


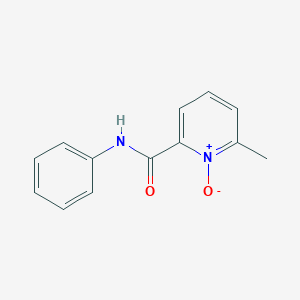
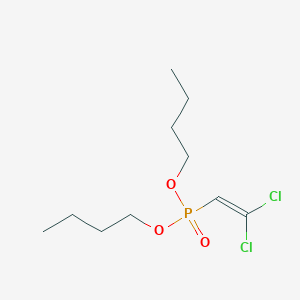
silane](/img/structure/B14634006.png)
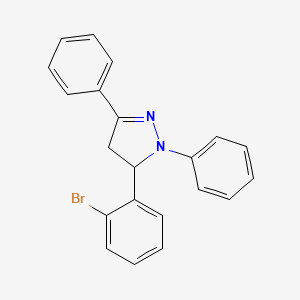

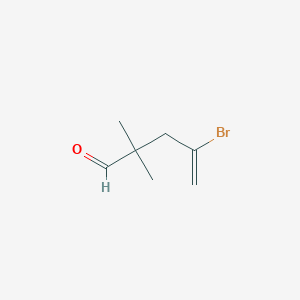
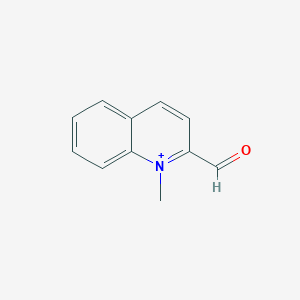
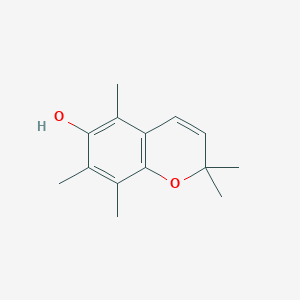
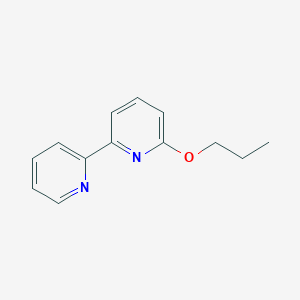
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
